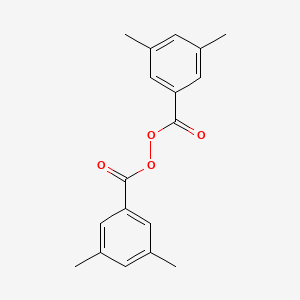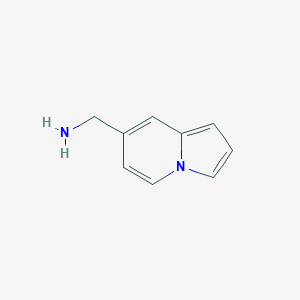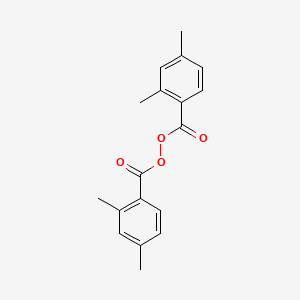
(2,4-Dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dimethylbenzoyl) peroxide: is an organic peroxide compound characterized by the presence of two 2,4-dimethylbenzoyl groups linked by a peroxide bond. This compound is known for its ability to generate free radicals, making it a valuable initiator in polymerization reactions and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-dimethylbenzoyl) peroxide typically involves the reaction of 2,4-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide bond.
Industrial Production Methods: Industrial production of bis(2,4-dimethylbenzoyl) peroxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The compound is often produced in specialized facilities equipped to handle the reactive nature of organic peroxides.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,4-dimethylbenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including free radical polymerization of monomers like styrene and methyl methacrylate.
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent in the presence of suitable substrates.
Reduction: It is less commonly involved in reduction reactions due to its oxidizing nature.
Substitution: The peroxide bond can be cleaved under specific conditions to form substitution products.
Major Products: The major products formed from the decomposition of bis(2,4-dimethylbenzoyl) peroxide are free radicals, which can further react to form polymers or other complex organic molecules.
Applications De Recherche Scientifique
Chemistry: Bis(2,4-dimethylbenzoyl) peroxide is widely used as an initiator in the polymerization of various monomers. It is also employed in organic synthesis as an oxidizing agent.
Biology and Medicine: In biological research, the compound is used to study the effects of free radicals on biological systems
Industry: Industrially, bis(2,4-dimethylbenzoyl) peroxide is used in the production of plastics, rubbers, and other polymeric materials. It serves as a curing agent in the manufacture of composite materials and coatings.
Mécanisme D'action
The mechanism of action of bis(2,4-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its use as an oxidizing agent in various chemical reactions.
Comparaison Avec Des Composés Similaires
Benzoyl peroxide: Similar in structure but with benzoyl groups instead of 2,4-dimethylbenzoyl groups.
Dicumyl peroxide: Contains cumyl groups instead of 2,4-dimethylbenzoyl groups.
Bis(2,4-dichlorobenzoyl) peroxide: Contains 2,4-dichlorobenzoyl groups instead of 2,4-dimethylbenzoyl groups.
Uniqueness: Bis(2,4-dimethylbenzoyl) peroxide is unique due to the presence of 2,4-dimethylbenzoyl groups, which impart specific reactivity and stability characteristics. This makes it particularly suitable for certain polymerization processes and industrial applications where other peroxides may not perform as effectively.
Propriétés
Numéro CAS |
96436-27-0 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(2,4-dimethylbenzoyl) 2,4-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-15(13(3)9-11)17(19)21-22-18(20)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
Clé InChI |
JRKBQVTYVJXPBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)OOC(=O)C2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




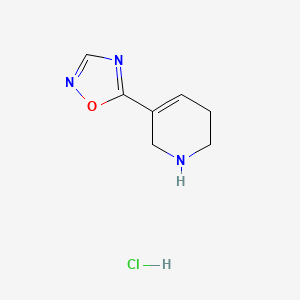
![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
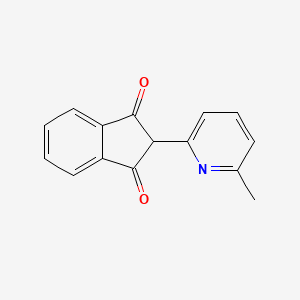
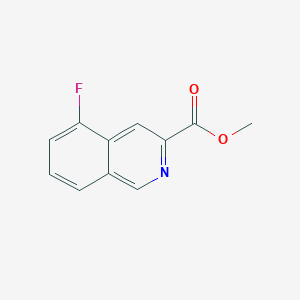
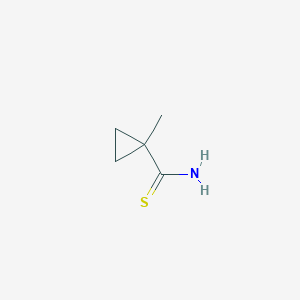
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)


